molecular formula C13H20N4OS B12925571 9H-Purine-9-methanol, 6-(heptylthio)- CAS No. 14133-11-0

9H-Purine-9-methanol, 6-(heptylthio)-

Cat. No.: B12925571
CAS No.: 14133-11-0
M. Wt: 280.39 g/mol
InChI Key: NUJVRANCYMMBBQ-UHFFFAOYSA-N
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Description

9H-Purine-9-methanol, 6-(heptylthio)-: is a chemical compound with the molecular formula C13H20N4OS and a molecular weight of 280.394 g/mol This compound is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature, particularly in nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific reagents and catalysts to facilitate these substitutionsThe methanol group can be introduced through a similar substitution reaction using methanol and an appropriate catalyst .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 9H-Purine-9-methanol, 6-(heptylthio)- is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential interactions with nucleic acids and proteins. Its purine backbone makes it a candidate for studying enzyme-substrate interactions and nucleic acid binding .

Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic properties. For instance, purine derivatives are known to exhibit antiviral, anticancer, and anti-inflammatory activities. The heptylthio group may enhance the compound’s lipophilicity, improving its bioavailability and cellular uptake .

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of 9H-Purine-9-methanol, 6-(heptylthio)- involves its interaction with specific molecular targets, such as enzymes and receptors. The purine ring can mimic natural nucleotides, allowing the compound to bind to nucleotide-binding sites on enzymes and receptors. This binding can inhibit or modulate the activity of these proteins, leading to various biological effects .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 9H-Purine-9-methanol, 6-(methylthio)-
  • 9H-Purine-9-methanol, 6-(ethylthio)-
  • 9H-Purine-9-methanol, 6-(butylthio)-

Comparison: Compared to its similar compounds, 9H-Purine-9-methanol, 6-(heptylthio)- has a longer alkyl chain (heptyl group), which can significantly affect its lipophilicity, solubility, and biological activity. The longer alkyl chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy in biological systems .

Properties

CAS No.

14133-11-0

Molecular Formula

C13H20N4OS

Molecular Weight

280.39 g/mol

IUPAC Name

(6-heptylsulfanylpurin-9-yl)methanol

InChI

InChI=1S/C13H20N4OS/c1-2-3-4-5-6-7-19-13-11-12(14-8-15-13)17(10-18)9-16-11/h8-9,18H,2-7,10H2,1H3

InChI Key

NUJVRANCYMMBBQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCSC1=NC=NC2=C1N=CN2CO

Origin of Product

United States

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